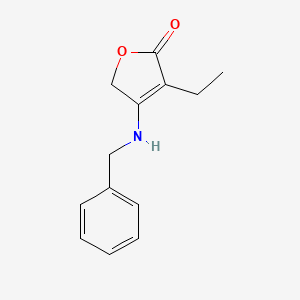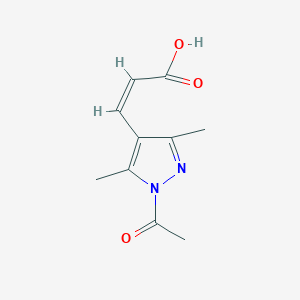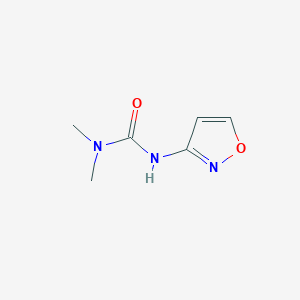![molecular formula C7H9NOS B12876425 4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-thiol](/img/structure/B12876425.png)
4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-thiol is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the isoxazole family, which is known for its wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of hydroximinoyl chlorides and iodinated terminal alkynes, which undergo cyclization to form the isoxazole ring . Another method includes the gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit enzymes such as glycogen synthase kinase-3beta (GSK3β) and casein kinase 2 (CK2), which are involved in the phosphorylation of tumor suppressor proteins . By inhibiting these kinases, the compound can modulate various cellular processes and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-carboxylic acid: This compound shares a similar core structure but has a carboxylic acid group instead of a thiol group.
4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carboxamide: Another similar compound with a carboxamide group.
Uniqueness
4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity compared to its carboxylic acid and carboxamide analogs. The thiol group allows for unique interactions with biological targets and enables the formation of various derivatives through substitution reactions.
Properties
Molecular Formula |
C7H9NOS |
|---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-1H-2,1-benzoxazole-3-thione |
InChI |
InChI=1S/C7H9NOS/c10-7-5-3-1-2-4-6(5)8-9-7/h8H,1-4H2 |
InChI Key |
YTWKKMJKFBQCBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=S)ON2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-2-Amino-N-((R)-3-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)-3-phenylpropanamide](/img/structure/B12876345.png)




![2-(Chloromethyl)-6-iodobenzo[d]oxazole](/img/structure/B12876369.png)
![2-(Dibutylamino)-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanol](/img/structure/B12876371.png)






![3-(4-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876415.png)
